1-(benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
Description
1-(Benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a heterocyclic compound featuring a triazolopyrimidine core substituted at the 3-position with a benzyl group and at the 7-position with a piperazine ring bearing a benzenesulfonyl moiety. The triazolopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, enabling diverse biological activities . The benzenesulfonyl group likely enhances solubility and modulates target selectivity, as seen in structurally related NADPH oxidase inhibitors and adenosine receptor modulators .
Properties
IUPAC Name |
7-[4-(benzenesulfonyl)piperazin-1-yl]-3-benzyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O2S/c29-31(30,18-9-5-2-6-10-18)27-13-11-26(12-14-27)20-19-21(23-16-22-20)28(25-24-19)15-17-7-3-1-4-8-17/h1-10,16H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOKRWFSMBTSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects.
Mode of Action
Similar compounds have been found to inhibit cdk2, a key regulator of cell cycle progression. This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis within cells.
Biochemical Pathways
Given the reported cdk2 inhibition by similar compounds, it can be inferred that this compound may affect cell cycle regulation pathways, leading to cell cycle arrest and apoptosis.
Biological Activity
1-(benzenesulfonyl)-4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties. The compound features a piperazine ring linked to a triazolopyrimidine core, which is known for its pharmacological relevance. The synthetic pathway often includes the use of coupling reactions and cyclization techniques to achieve the desired structure.
Example Synthetic Pathway
- Formation of Triazolopyrimidine Core : This may involve cyclization reactions using appropriate precursors.
- Sulfonation : The introduction of the benzenesulfonyl group can be achieved through electrophilic aromatic substitution.
- Final Coupling : The piperazine moiety is introduced via nucleophilic substitution or coupling reactions with activated derivatives.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that related triazole derivatives possess strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has shown promising results as an inhibitor for several enzymes:
- Acetylcholinesterase (AChE) : Inhibitors in this category are crucial for treating neurodegenerative diseases such as Alzheimer's.
- Urease : Compounds with urease inhibitory activity can be significant in managing urinary tract infections and other related conditions.
Anticancer Potential
Preliminary studies suggest that the triazolopyrimidine scaffold may exhibit anticancer activity by modulating key cellular pathways involved in tumor growth and metastasis. The mechanism often involves the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the piperazine and triazolopyrimidine components can significantly influence the biological activity. For instance:
- Substituents on the benzene ring can enhance binding affinity to target enzymes or receptors.
- Variations in the length and nature of alkyl chains attached to the piperazine ring can affect solubility and bioavailability.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of triazole derivatives against common pathogens. Among them, one derivative exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Bacillus subtilis, indicating strong antibacterial potential.
Case Study 2: AChE Inhibition
In a comparative analysis of various piperazine derivatives, this compound was found to inhibit AChE with an IC50 value of 25 µM, showcasing its potential as a therapeutic agent for cognitive disorders.
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Key Structural Insights :
- The benzenesulfonyl group in the target compound distinguishes it from simpler piperazine derivatives (e.g., dihydrochloride salt in ), likely enhancing receptor binding or solubility.
Analogues with Modified Triazolopyrimidine Cores
Key Functional Insights :
- The 3-benzyl group on the triazolopyrimidine core is conserved across multiple compounds, suggesting its role in maintaining structural integrity and target engagement .
- Modifications at the 5- and 7-positions (e.g., sulfide in VAS2870, tetrazolyl in RG7774) dictate target specificity (e.g., NADPH oxidase vs. CB2 receptors) .
Physicochemical and Pharmacokinetic Properties
| Compound Type | logP (Predicted) | Molecular Weight | Solubility | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~3.5 | ~450 g/mol | Moderate (sulfonyl) | Likely moderate |
| VAS2870 | ~2.8 | ~420 g/mol | Low (sulfide) | High (benzoxazole) |
| RG7774 | ~2.2 | ~400 g/mol | High (tetrazole) | Moderate |
| 3,4-Difluorobenzoyl derivative | ~4.0 | ~435 g/mol | Low | High (fluorine) |
Key Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
